molecular formula C14H13IN2O2S B5577411 N'-(3-iodobenzylidene)-1-phenylmethanesulfonohydrazide

N'-(3-iodobenzylidene)-1-phenylmethanesulfonohydrazide

Cat. No.: B5577411
M. Wt: 400.24 g/mol
InChI Key: HQTSZDJQJULXFM-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-iodobenzylidene)-1-phenylmethanesulfonohydrazide, also known as IBPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IBPH is a hydrazide derivative that has been synthesized and studied for its potential use in drug development, as well as in the fields of biochemistry and physiology.

Scientific Research Applications

Asymmetric Cyclopropanation

Research by Davies et al. (1996) highlights the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This method synthesizes functionalized cyclopropanes in a highly diastereoselective and enantioselective manner, indicating potential applications in the synthesis of complex molecules with precise stereochemical configurations Davies et al., 1996.

Schiff Base Compounds

A study by Sirajuddin et al. (2013) on Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives revealed significant biological activities. These compounds demonstrated remarkable activities in antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities, as well as interaction with SS-DNA via intercalation mode, suggesting their potential in drug development and biochemical research Sirajuddin et al., 2013.

Carbonic Anhydrase Inhibitors

Research conducted by Supuran et al. (2013) introduced three new aromatic sulfonamide inhibitors targeting carbonic anhydrases I, II, IV, and XII. These inhibitors exhibited nanomolar half maximal inhibitory concentrations, suggesting their applicability in designing drugs to target various carbonic anhydrase isoforms involved in diseases such as glaucoma, epilepsy, and cancer Supuran et al., 2013.

Crystal Structure Analysis

A study by Quoc et al. (2019) on the crystal and molecular structures of two N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides provided insights into their structural characteristics. Such structural analyses are crucial for understanding the molecular basis of their interactions and reactivity, paving the way for the design of more effective compounds Quoc et al., 2019.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some Schiff bases have been studied for their antimicrobial activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, compounds containing iodine can be hazardous if not handled properly .

Properties

IUPAC Name

N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2S/c15-14-8-4-7-13(9-14)10-16-17-20(18,19)11-12-5-2-1-3-6-12/h1-10,17H,11H2/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTSZDJQJULXFM-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NN=CC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CS(=O)(=O)N/N=C/C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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